1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one
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Overview
Description
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one is a compound with the molecular formula C6H14N2OS It is known for its unique chemical structure, which includes a thiolane ring and an aminoethyl group
Preparation Methods
The synthesis of 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of a thiolane derivative with an aminoethyl compound under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different thiolane derivatives.
Scientific Research Applications
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one can be compared with similar compounds such as:
Pyrrolidine derivatives: These compounds also contain a five-membered ring with nitrogen, but differ in their chemical properties and biological activities.
Thiolane derivatives: Similar to this compound, these compounds have a thiolane ring but may have different substituents that alter their reactivity and applications.
Properties
Molecular Formula |
C6H14N2OS |
---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
2-[(1-oxothiolan-1-ylidene)amino]ethanamine |
InChI |
InChI=1S/C6H14N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-7H2 |
InChI Key |
KSNROUHXOGHUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NCCN)(=O)C1 |
Origin of Product |
United States |
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